molecular formula C23H22N4O4S B15097062 N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B15097062
M. Wt: 450.5 g/mol
InChI Key: AVBKJIKARKEJJY-UHFFFAOYSA-N
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Description

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves the condensation of 2,3-dichloroquinoxaline with 3,5-dimethoxyaniline, followed by sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize the environmental impact .

Chemical Reactions Analysis

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at the positions adjacent to the nitrogen atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.

Scientific Research Applications

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can be compared with other quinoxaline derivatives such as:

What sets this compound apart is its unique combination of a quinoxaline core with a sulfonamide group, which may confer distinct pharmacological properties and applications.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O4S/c1-15-8-11-17(12-9-15)32(28,29)27-23-22(24-18-6-4-5-7-19(18)25-23)26-20-14-16(30-2)10-13-21(20)31-3/h4-14H,1-3H3,(H,24,26)(H,25,27)

InChI Key

AVBKJIKARKEJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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